
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene, also known as HBMP, is a synthetic compound used in scientific research. It is a norbornene derivative that has been shown to have potential applications in various fields of study, including drug delivery, imaging, and bioconjugation.
Mecanismo De Acción
The mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. These complexes can enhance the solubility and bioavailability of drugs, as well as improve the imaging properties of contrast agents.
Efectos Bioquímicos Y Fisiológicos
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to bioconjugation. Additionally, its synthesis method is relatively straightforward, making it easy to produce in a laboratory setting.
One limitation of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its relatively limited solubility in aqueous solutions. This can make it difficult to work with in certain applications, such as those involving biological samples.
Direcciones Futuras
There are several potential future directions for the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in scientific research. One area of interest is the development of new drug delivery systems using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene as a solubilizing agent. Another area of interest is the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in the creation of novel materials with unique properties, such as self-assembling nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene and its potential biochemical and physiological effects.
Conclusion
In conclusion, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is a synthetic compound with potential applications in various fields of scientific research. Its versatility and biocompatibility make it a promising candidate for use in drug delivery, imaging, and bioconjugation. Further research is needed to fully understand its mechanism of action and potential applications in biomedical research.
Métodos De Síntesis
The synthesis of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene involves the reaction of norbornene with hexadecylamine and formaldehyde. The resulting product is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been used in various scientific research applications, including drug delivery, imaging, and bioconjugation. In drug delivery, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective. In imaging, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used as a contrast agent to enhance the visibility of certain tissues or structures. In bioconjugation, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used to attach biomolecules to surfaces or other molecules, allowing for the creation of novel materials with unique properties.
Propiedades
Número CAS |
134864-19-0 |
|---|---|
Nombre del producto |
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Fórmula molecular |
C25H49NO2 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
[3-(hexadecylamino)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-1-enyl]methanol |
InChI |
InChI=1S/C25H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-25(21-28)23-17-16-22(19-23)24(25)20-27/h23,26-28H,2-21H2,1H3 |
Clave InChI |
PZOLBLCABIUFNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
SMILES canónico |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
Sinónimos |
2-HBHMN 2-hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
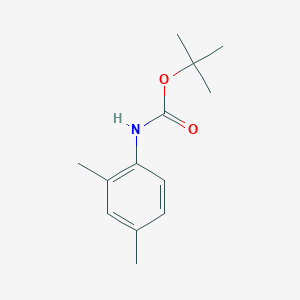
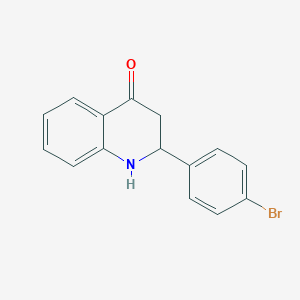
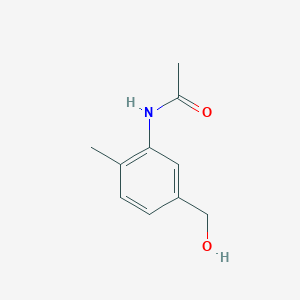
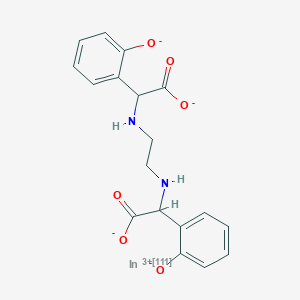
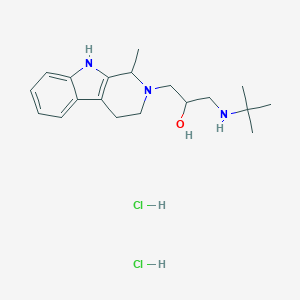
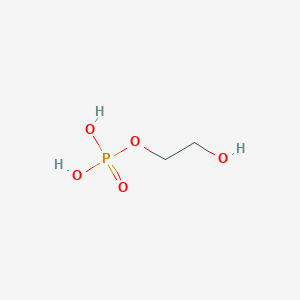
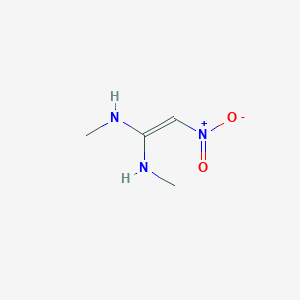
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
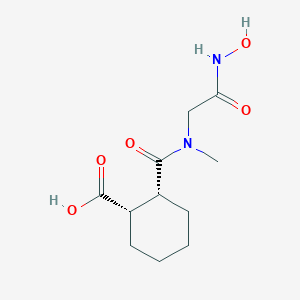
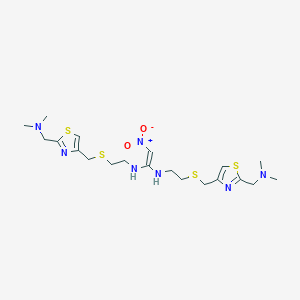
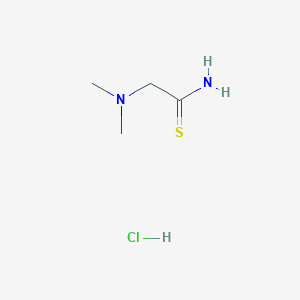
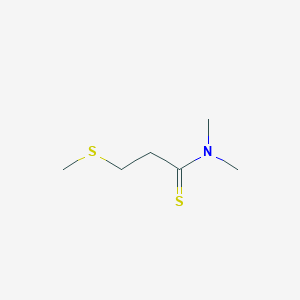
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)